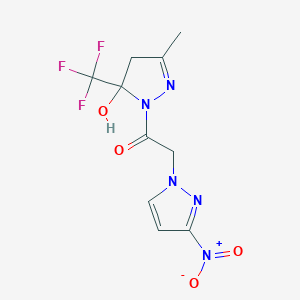![molecular formula C14H17ClN4O2 B279804 6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)
6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is often referred to as CEP-68 and has been studied extensively for its mechanism of action and biochemical and physiological effects. In
作用机制
The mechanism of action of CEP-68 involves the inhibition of the enzyme cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle progression. By inhibiting CDK2, CEP-68 prevents cancer cells from dividing and proliferating. CEP-68 also inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in angiogenesis.
Biochemical and Physiological Effects
CEP-68 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell cycle progression and reduces the expression of genes involved in cell proliferation. Additionally, CEP-68 has been shown to reduce the formation of new blood vessels, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of using CEP-68 in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, CEP-68 has been extensively studied and has a well-established mechanism of action. However, one limitation of using CEP-68 in lab experiments is its potential toxicity, which requires careful handling and monitoring.
未来方向
There are several future directions for research on CEP-68. One area of focus is the development of CEP-68 analogs with improved efficacy and reduced toxicity. Another direction is the investigation of CEP-68 in combination with other chemotherapy drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of CEP-68 and its potential applications in medical research.
Conclusion
In conclusion, CEP-68 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. Its synthesis method has been optimized to produce high yields of pure CEP-68. CEP-68 has been extensively studied for its mechanism of action and biochemical and physiological effects, showing potential anti-tumor activity and inhibition of angiogenesis. While there are advantages and limitations to using CEP-68 in lab experiments, there are several future directions for research on CEP-68, including the development of analogs and investigation of its potential in combination with other chemotherapy drugs.
合成方法
The synthesis method of CEP-68 involves the reaction of 6-chloro-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with tetrahydro-2-furanylmethylamine in the presence of thionyl chloride and triethylamine. The resulting product is then treated with 2-chloroethylamine hydrochloride to yield CEP-68. This synthesis method has been optimized to produce high yields of pure CEP-68.
科学研究应用
CEP-68 has been extensively studied for its potential applications in medical research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. CEP-68 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, CEP-68 has been studied for its potential to enhance the efficacy of chemotherapy drugs.
属性
分子式 |
C14H17ClN4O2 |
|---|---|
分子量 |
308.76 g/mol |
IUPAC 名称 |
6-(2-chloroethyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H17ClN4O2/c15-4-3-10-7-16-13-6-12(18-19(13)9-10)14(20)17-8-11-2-1-5-21-11/h6-7,9,11H,1-5,8H2,(H,17,20) |
InChI 键 |
CEXWZAKTIBZFLY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=NN3C=C(C=NC3=C2)CCCl |
规范 SMILES |
C1CC(OC1)CNC(=O)C2=NN3C=C(C=NC3=C2)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279723.png)
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279724.png)
![3,5-bis(difluoromethyl)-1-{[(6-methoxy-2-naphthyl)oxy]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279725.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B279728.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide](/img/structure/B279729.png)


![N-[(5-chloro-1H-indol-2-yl)methyl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279732.png)
![Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279733.png)
![4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile](/img/structure/B279734.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)

![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)